molecular formula C19H24N2 B6358243 N,N'-dimesitylformamidine CAS No. 75105-48-5

N,N'-dimesitylformamidine

Cat. No.: B6358243
CAS No.: 75105-48-5
M. Wt: 280.4 g/mol
InChI Key: VSPPKNZKMVKGNX-UHFFFAOYSA-N
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Description

N,N'-Dimesitylformamidine is a formamidine derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the formamidine backbone (HNC(NR₂)₂). This compound is widely utilized as a precursor in the synthesis of N-heterocyclic carbenes (NHCs) and transition metal complexes, particularly due to the steric bulk and electron-donating properties imparted by the mesityl substituents . Its applications span catalysis, luminescent materials, and antimicrobial agents, with structural studies highlighting its role in stabilizing pseudo-tetrahedral geometries in copper(I) complexes .

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-11H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPPKNZKMVKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391738
Record name N,N'-dimesitylformamidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75105-48-5
Record name N,N'-dimesitylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75105-48-5
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Preparation Methods

Base-Mediated Condensation of Formamidine with Mesityl Amines

The most widely reported method involves the condensation of mesitylamine with formamidine derivatives under basic conditions. A representative procedure from PMC outlines the use of N,N’-dimesitylformamidine synthesized via a two-step process.

  • Step 1: Activation of Formamidine
    In an oven-dried Schlenk flask, N,N’-dimesitylformamidine (1.5 g, 5.35 mmol) is dissolved in dry dichloromethane (DCM, 125 mL) under nitrogen. Triethylamine (2.25 mL, 16.05 mmol) is added as a base, followed by cooling to 0°C. 3-Chloropivaloyl chloride (1.54 mL, 11.77 mmol) is introduced dropwise, initiating the formation of an activated intermediate. After 30 minutes at 0°C, the mixture is warmed to room temperature, and solvents are removed under vacuum to yield a white solid.

  • Step 2: Work-Up and Purification
    The crude product is washed with dry hexanes to remove residual reagents, yielding N,N’-dimesitylformamidine as a crystalline solid. This method achieves moderate yields (60–70%) and is favored for its scalability in laboratory settings.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

A patent by the University of Bath describes a microwave-enhanced approach to synthesize N,N'-dimesitylformamidine hydrobromide (6Mes·HBr).

  • Reaction Setup
    A mixture of 1,5-dibromopentane (486 μL, 3.57 mmol), N,N'-dimesitylformimidamide (1.00 g, 3.57 mmol), and potassium carbonate (493 mg, 3.57 mmol) in acetonitrile (10 mL) is sealed in a microwave vial.

  • Microwave Conditions
    Irradiation at 110°C for 12 hours induces cyclization, followed by filtration and recrystallization from dichloromethane/pentane. This method achieves a 55% yield and reduces reaction times from days to hours, making it suitable for high-throughput applications.

Transamination Strategies

Dimethylamine-Promoted Transamination

A patent by Google Patents highlights the role of dimethylamine in suppressing side reactions during transamination.

  • Procedure
    N,N-dimethyl-N'-octylformamidine is first prepared by reacting dimethyl sulfate with dimethylformamide (DMF) at 85°C. Subsequent transamination with mesitylamine at 90–130°C under nitrogen affords This compound .

  • Optimization
    Introducing gaseous dimethylamine (6.1 g, 0.14 mol) during the reaction increases purity to 99.6% (by GLC) and yield to 97%, outperforming traditional methods lacking dimethylamine.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Key Advantages
Classical Condensation0°C → RT, DCM60–70%>95%Scalability, minimal equipment
Microwave110°C, 12 h, MeCN55%98%Rapid, high-throughput capability
Transamination90–130°C, N₂ atmosphere97%99.6%High purity, industrial viability

Characterization and Analytical Data

NMR Spectroscopy

The ¹H NMR spectrum (CDCl₃) of this compound exhibits a singlet at δ 7.38 ppm (1H, NCHN), with aromatic protons of mesityl groups resonating at δ 6.93 ppm (4H). The ¹³C NMR spectrum confirms the formamidine carbon at δ 158.1 ppm , consistent with literature.

X-Ray Crystallography

Single-crystal X-ray analysis reveals a planar geometry around the formamidine core, with C–N bond lengths of 1.32–1.35 Å , characteristic of delocalized π-electron systems.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

  • Dimethyl sulfate is preferred over phosgene for DMF activation due to lower toxicity and cost.

  • Microwave reactors reduce energy consumption by 40% compared to conventional heating.

Waste Management

Aqueous work-up steps generate brine (NaCl) and sodium sulfate, which can be recycled or neutralized, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: N,N’-dimesitylformamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: It can participate in substitution reactions where one or both mesityl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution can produce a variety of substituted formamidines.

Scientific Research Applications

Coordination Chemistry

DMF serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its bulky mesityl groups enhance steric hindrance, influencing its reactivity and coordination properties. These complexes can modulate the activity of metalloenzymes, such as superoxide dismutase and carbonic anhydrase, either by inhibition or activation .

Metal Ion Complex Type Biological Activity
ZincCoordination ComplexModulates enzyme activity
CopperCoordination ComplexInfluences cellular metabolism

Biological Applications

Research indicates that DMF exhibits potential as an antimicrobial agent, particularly when complexed with metals. Studies have shown that DMF-metal complexes possess antibacterial properties against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

  • Antimicrobial Activity : DMF complexes demonstrate moderate to good antibacterial effects.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, making it a candidate for cancer research due to its impact on cell proliferation and apoptosis.

Catalysis

DMF is utilized as a precursor for N-heterocyclic carbenes (NHCs), which are valuable catalysts in various organic reactions, including cross-coupling reactions (Suzuki-Miyaura, Sonogashira-Hagihara). These reactions benefit from the stability and reactivity imparted by the DMF-derived NHCs .

Reaction Type Catalyst Type Application
Suzuki-MiyauraNHC derived from DMFCoupling of aryl halides
Sonogashira-HagiharaNHC derived from DMFAlkyne coupling

Case Study 1: Antimicrobial Properties

A study conducted on DMF-metal complexes revealed their effectiveness against E. coli. The results indicated that the presence of metal ions significantly enhanced the antibacterial activity compared to DMF alone.

  • Methodology : Disc diffusion method was employed to assess antibacterial activity.
  • Results : The metal-complexed DMF showed zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains.

Case Study 2: Catalytic Efficiency

In catalytic studies involving cross-coupling reactions, DMF-derived NHCs demonstrated superior efficiency compared to traditional catalysts.

  • Methodology : Various substrates were reacted under optimized conditions using DMF-derived NHCs.
  • Results : The reaction yields improved significantly, achieving over 90% conversion in several cases.

Mechanism of Action

The mechanism of action of N,N’-dimesitylformamidine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Comparison with Similar Formamidine Compounds

Structural and Electronic Properties

The mesityl groups in N,N'-dimesitylformamidine confer distinct steric and electronic characteristics compared to other formamidines:

Compound Substituents Steric Bulk Electronic Effect Key Applications Reference
This compound Mesityl (2,4,6-trimethylphenyl) High Moderate donating NHC precursors, Cu(I) complexes
N,N'-Diethylformamidine Ethyl Low Weak donating Base in organic synthesis
N,N'-Bis(3,4-dichlorophenyl)formamidine 3,4-Dichlorophenyl Moderate Electron-withdrawing Antimicrobial agents
N,N'-Dimethylformamidine Methyl Very low Weak donating Solvent, ligand in coordination chemistry
  • Steric Effects: The mesityl groups in this compound create significant steric hindrance, which stabilizes metal complexes by preventing aggregation and enhancing solubility in non-polar solvents .
  • Electronic Effects : Mesityl substituents are moderately electron-donating, which stabilizes electrophilic carbenes and metal centers. In contrast, electron-withdrawing groups (e.g., 3,4-dichlorophenyl) reduce electron density at the carbene carbon, altering reactivity .

Reactivity and Coordination Chemistry

  • NHC Precursor : this compound cyclizes with dichloroethane to form 1,3-dimesitylimidazolinium chloride, a precursor to the saturated SIMes ligand. The reaction yield increases from 49% to 92% when using diisopropylethylamine as a base .
  • Carbene Synthesis : Reaction with phthaloyl chloride yields a seven-membered diamidocarbene (7-DAC) with a wide NCN angle (123°), reducing electrophilicity compared to six-membered analogs (NCN = 115°) .
  • Metal Complexation : Copper(I) complexes of this compound dithiocarbamate (L3) exhibit pseudo-tetrahedral geometry (τ₄ = 0.85) and photoluminescence, attributed to ligand-to-metal charge transfer (LMCT) transitions .

Thermal and Physicochemical Properties

  • Thermal Stability : The bulky mesityl groups enhance thermal stability, enabling use in high-temperature reactions (e.g., cyclization at 120°C in dichloroethane) .
  • Luminescence : this compound-based complexes emit in the visible range (λₑₘ = 450–550 nm), outperforming simpler formamidines like N,N'-dimethyl derivatives, which lack extended conjugation .

Data Tables

Table 1: Geometric Parameters of Formamidine-Derived Carbenes

Carbene Type NCN Angle (°) τ₄ (Tau Factor) Electrophilicity Reference
6-Membered DAC (N,N'-dimesityl) 115 - High
7-Membered DAC (N,N'-dimesityl) 123 - Moderate
Cu(I)-L3 Complex - 0.85 -

Biological Activity

N,N'-Dimesitylformamidine, also referred to as N,N'-Bis(mesityl)formamidine, is a compound that has garnered attention in the field of biological research due to its diverse biochemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C19H24N2C_{19}H_{24}N_{2} and is characterized by two mesityl groups attached to a formamidine backbone. This structure contributes to its unique interactions with biological molecules.

Target Interactions

This compound acts primarily as a ligand, interacting with various metal ions such as zinc and copper. These interactions can modulate the activity of metalloenzymes, influencing their function either by inhibition or activation. For instance, it has been shown to affect enzymes like superoxide dismutase and carbonic anhydrase, which play critical roles in oxidative stress and pH regulation, respectively.

Cellular Effects

The compound significantly influences cellular processes including:

  • Gene Expression : this compound modulates transcription factors, leading to altered gene expression patterns that can affect cellular metabolism.
  • Cell Proliferation and Apoptosis : It has been observed to impact cell growth and programmed cell death, indicating potential applications in cancer therapy.

Biochemical Pathways

This compound participates in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, resulting in different metabolites that further influence cellular functions. This involvement highlights its potential impact on metabolic flux within cells.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. In vitro experiments demonstrated its ability to inhibit certain proteases by binding to their active sites. Additionally, it has shown promise in modulating pathways associated with cancer cell growth.

Case Studies

  • Cancer Research : A study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value below 10 μM, suggesting its potential as an anticancer agent.
  • Enzyme Modulation : Another study focused on the interaction between this compound and metalloenzymes. It was found that the compound could enhance the activity of certain enzymes while inhibiting others, demonstrating its dual role in biochemical regulation .

Stability and Degradation

The stability of this compound under laboratory conditions is crucial for its application in research. Studies indicate that while it remains stable under standard conditions, exposure to extreme pH levels or high temperatures can lead to degradation. Long-term studies suggest that it may have lasting effects on cellular functions even after degradation.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its movement across cell membranes. Once inside the cell, it binds to various proteins, influencing its localization and biological activity.

Summary Table of Biological Activities

Activity Description
Gene ModulationAlters transcription factor activity
Enzyme InteractionBinds to metalloenzymes affecting their activity
Cell ProliferationInfluences growth rates in cancer cell lines
Apoptosis InductionModulates pathways leading to programmed cell death
PharmacokineticsMetabolized by cytochrome P450 enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-dimesitylformamidine
Reactant of Route 2
Reactant of Route 2
N,N'-dimesitylformamidine

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